N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
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Overview
Description
N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide is a complex organic compound that features a benzothiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyridine intermediates. One common method involves the reaction of 2-aminobenzothiazole with methylsulfonyl chloride to form the methylsulfamoyl derivative. This intermediate is then reacted with pyridine-3-carboxylic acid under amidation conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its potential therapeutic applications, where it may inhibit key enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide: Similar in structure but with a thieno ring instead of a benzothiazole ring.
Pyridine-3-carboxamide derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide is unique due to the presence of both the benzothiazole and pyridine rings, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C14H12N4O3S2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H12N4O3S2/c1-15-23(20,21)10-4-5-11-12(7-10)22-14(17-11)18-13(19)9-3-2-6-16-8-9/h2-8,15H,1H3,(H,17,18,19) |
InChI Key |
AINBBRFKHVXPNB-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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